Cas no 87-08-1 (Penicillin V)

Penicillin V is a semi-synthetic antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria. It offers superior bioavailability and prolonged effectiveness, making it a preferred choice for treating respiratory, skin, and soft tissue infections. Its unique pharmacokinetic profile minimizes side effects while maintaining efficacy, providing a reliable therapeutic option for patients.
Penicillin V structure
Penicillin V structure
Product Name:Penicillin V
CAS No:87-08-1
MF:C16H18N2O5S
MW:350.389523029327
MDL:MFCD00070096
CID:95339
PubChem ID:6869
Update Time:2025-07-20

Penicillin V Chemical and Physical Properties

Names and Identifiers

    • Penicillin V
    • Phenoxymethylpenicillin
    • PENICILLIN V ACID,BP2003
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 6-phenoxyacetamidopenicillanic acid
    • Beromycin
    • Fenospen
    • Oracillin
    • Penicillin phenoxymethyl
    • penicillin VK
    • penicillin-V
    • Phenocillin
    • Phenomycilline
    • Phenopenicillin
    • V-Cillin
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (ACI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)- (8CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-, (2S,5R,6R)- (9CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-, [2S-(2α,5α,6β)]- (ZCI)
    • 6-(Phenoxyacetamido)penicillanic acid
    • Acipen-V
    • Calcipen
    • Crystapen V
    • Distaquaine V
    • Eskacillin V
    • Fenacilin
    • Meropenin
    • MeSH ID: D010404
    • Oracilline
    • Oratren
    • Orocillin
    • Ospen
    • Pen-Oral
    • Pen-Vee
    • Pen-vee-oral
    • Penicillin, phenoxymethyl-
    • Phenospen
    • Phenoxymethylpenicillinic acid
    • Stabicillin
    • V-Cil
    • V-Cylina
    • V-Cyline
    • V-Tablopen
    • Vebecillin
    • MDL: MFCD00070096
    • Inchi: 1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
    • InChI Key: BPLBGHOLXOTWMN-MBNYWOFBSA-N
    • SMILES: C([C@H]1C(C)(C)S[C@@H]2[C@@H](C(N12)=O)NC(=O)COC1C=CC=CC=1)(=O)O

Computed Properties

  • Exact Mass: 350.09400
  • Monoisotopic Mass: 350.093642
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 121

Experimental Properties

  • Color/Form: White to off white crystalline powder
  • Density: 1.3121 (rough estimate)
  • Melting Point: 120-1280C (dec)
  • Refractive Index: 1.6510 (estimate)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 121.24000
  • LogP: 1.02590

Penicillin V Security Information

  • Hazard Category Code: 42/43
  • Safety Instruction: 22-36
  • RTECS:RY4025000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R42/43
  • Storage Condition:−20°C

Penicillin V Customs Data

  • HS CODE:3003101300
  • Customs Data:

    China Customs Code:

    3003101300

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Penicillin V Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Water ;  pH 7, 30 °C
Reference
Enzymatic synthesis of β-lactam antibiotics and N-fatty-acylated amino compounds by the acyl-transfer reaction catalyzed by penicillin V acylase from Streptomyces mobaraensis
Koreishi, Mayuko; et al, Bioscience, 2007, 71(6), 1582-1586

Production Method 2

Reaction Conditions
1.1 Reagents: Isopenicillin N-acyltransferase ,  Phenylacetyl-coenzyme A synthetase
Reference
"In vitro" synthesis of different naturally-occurring, semisynthetic and synthetic penicillins using a new and effective enzymic coupled system
Martinez-Blanco, H.; et al, Journal of Antibiotics, 1991, 44(11), 1252-8

Production Method 3

Reaction Conditions
1.1 Solvents: Water ;  220 h
Reference
Analysis and optimization of biochemical process reaction pathways. 1. Pathway sensitivities and identification of limiting steps
Conejeros, Raul; et al, Industrial & Engineering Chemistry Research, 1998, 37(12), 4699-4708

Production Method 4

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Production Method 5

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
2.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Production Method 7

Reaction Conditions
1.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride Catalysts: Penicillin amidase Solvents: Dimethyl sulfoxide ,  Water ;  10.8 h, pH 7, 30 °C
Reference
Kinetically controlled acylation of 6-APA catalyzed by penicillin acylase from Streptomyces lavendulae: effect of reaction conditions in the enzymatic synthesis of penicillin V
Hormigo, Daniel; et al, Biocatalysis and Biotransformation, 2020, 38(4), 253-262

Production Method 8

Reaction Conditions
1.1 Reagents: Phenol Catalysts: Cobaltate(1-), [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]-, lithium, (SP-4-1… Solvents: Acetone
Reference
Extremely selective and mild cleavage of β-haloalkyl groups by cobalt(I) phthalocyanine anion in semisyntheses of β-lactam antibiotics
Eckert, Heiner, Zeitschrift fuer Naturforschung, 1990, 45(12), 1715-24

Production Method 9

Reaction Conditions
1.1 Solvents: Water ;  pH 5.8, 25 °C
Reference
Execution of Enriched Rice Bran Medium in Hyper Production of Penicillin V by Penicillium chrysogenum
Parameswari, S.; et al, Waste and Biomass Valorization, 2018, 9(9), 1559-1565

Production Method 10

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Reference
New oxidatively removable carboxy protecting groups
Kim, C. U.; et al, Tetrahedron Letters, 1985, 26(17), 2027-30

Production Method 11

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Reference
New oxidatively removable carboxy protecting groups
Kim, C. U.; et al, Tetrahedron Letters, 1985, 26(17), 2027-30

Production Method 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
2.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Production Method 13

Reaction Conditions
1.1 Reagents: Iodine
2.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
3.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phenoxyacetic acid ,  2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline
2.1 Reagents: Iodine
3.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
4.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Production Method 15

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Production Method 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
2.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Production Method 17

Reaction Conditions
1.1 Reagents: Iodine
2.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
3.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
Reference
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

Penicillin V Raw materials

Penicillin V Preparation Products

Penicillin V Suppliers

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(CAS:87-08-1)Penicillin v
Order Number:LE12896
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:08
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(CAS:87-08-1)Penicillin v
LE12896
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